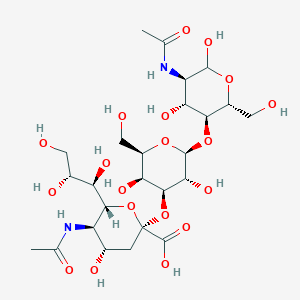
alpha-Neup5Ac-(2->3)-beta-D-Galp-(1->4)-D-GlcpNAc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Neup5Ac-(2->3)-beta-D-Galp-(1->4)-D-GlcpNAc is a complex carbohydrate molecule, also known as a glycan. It is composed of three monosaccharides: alpha-Neup5Ac (N-acetylneuraminic acid), beta-D-Galp (D-galactose), and D-GlcpNAc (N-acetylglucosamine). This compound is part of a larger family of sialylated glycans, which play crucial roles in various biological processes, including cell-cell communication, immune response, and pathogen recognition.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Neup5Ac-(2->3)-beta-D-Galp-(1->4)-D-GlcpNAc typically involves a series of enzymatic reactions. The process begins with the activation of monosaccharides using nucleotide sugars, such as CMP-Neup5Ac, UDP-Galp, and UDP-GlcpNAc. These activated sugars are then sequentially transferred to an acceptor molecule by specific glycosyltransferases. The reaction conditions often include optimal pH, temperature, and the presence of divalent metal ions to ensure enzyme activity.
Industrial Production Methods
Industrial production of alpha-Neup5Ac-(2->3)-beta-D-Galp-(1->4)-D-GlcpNAc can be achieved through microbial fermentation or enzymatic synthesis. Microbial fermentation involves genetically engineered bacteria or yeast strains that express the necessary glycosyltransferases. Enzymatic synthesis, on the other hand, uses purified enzymes to catalyze the transfer of monosaccharides to the acceptor molecule. Both methods require careful optimization of fermentation conditions or enzyme concentrations to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Alpha-Neup5Ac-(2->3)-beta-D-Galp-(1->4)-D-GlcpNAc can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the monosaccharides can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and halogenating agents (e.g., thionyl chloride, phosphorus tribromide). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pH, and reaction times.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldonic acids or uronic acids, while reduction of the carbonyl groups can produce alditols. Substitution reactions can introduce various functional groups, leading to the formation of derivatives with altered chemical and biological properties.
Scientific Research Applications
Alpha-Neup5Ac-(2->3)-beta-D-Galp-(1->4)-D-GlcpNAc has numerous applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of complex glycans.
Biology: It plays a role in cell-cell communication, immune response, and pathogen recognition. It is also used to study the interactions between glycans and proteins, such as lectins and antibodies.
Medicine: It is involved in the development of glycan-based therapeutics and vaccines. It is also used as a biomarker for certain diseases, such as cancer and infectious diseases.
Industry: It is used in the production of glycoproteins and glycolipids for various applications, including pharmaceuticals, cosmetics, and food additives.
Mechanism of Action
The mechanism of action of alpha-Neup5Ac-(2->3)-beta-D-Galp-(1->4)-D-GlcpNAc involves its interaction with specific molecular targets, such as lectins, antibodies, and cell surface receptors. These interactions can trigger various cellular responses, including signal transduction, immune activation, and pathogen neutralization. The molecular pathways involved in these processes are complex and often involve multiple steps, including receptor binding, conformational changes, and downstream signaling events.
Comparison with Similar Compounds
Alpha-Neup5Ac-(2->3)-beta-D-Galp-(1->4)-D-GlcpNAc can be compared with other sialylated glycans, such as:
Alpha-Neup5Ac-(2->6)-beta-D-Galp-(1->4)-D-GlcpNAc: This compound has a different linkage between the sialic acid and galactose, which can affect its biological activity and interactions with proteins.
Alpha-Neup5Ac-(2->3)-beta-D-Galp-(1->3)-D-GlcpNAc: This compound has a different linkage between the galactose and N-acetylglucosamine, which can also influence its properties and functions.
Alpha-Neup5Ac-(2->8)-alpha-Neup5Ac-(2->8)-alpha-Neup5Ac: This compound contains multiple sialic acid residues, which can enhance its binding affinity and specificity for certain receptors.
The uniqueness of alpha-Neup5Ac-(2->3)-beta-D-Galp-(1->4)-D-GlcpNAc lies in its specific linkage pattern and the presence of N-acetylglucosamine, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C25H42N2O19 |
|---|---|
Molecular Weight |
674.6 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C25H42N2O19/c1-7(31)26-13-9(33)3-25(24(40)41,45-20(13)15(35)10(34)4-28)46-21-16(36)11(5-29)43-23(18(21)38)44-19-12(6-30)42-22(39)14(17(19)37)27-8(2)32/h9-23,28-30,33-39H,3-6H2,1-2H3,(H,26,31)(H,27,32)(H,40,41)/t9-,10+,11+,12+,13+,14+,15+,16-,17+,18+,19+,20+,21-,22?,23-,25-/m0/s1 |
InChI Key |
GVXWGQLSDZJHFY-DIZWBPKDSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)NC(=O)C)O)CO)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)O)CO)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


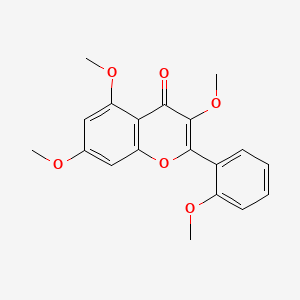
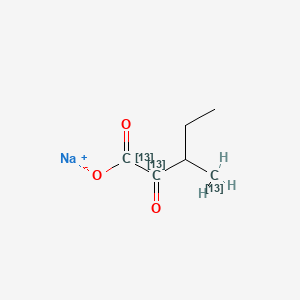
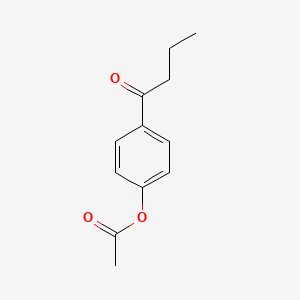
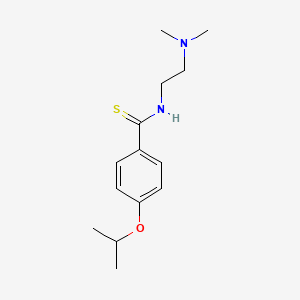
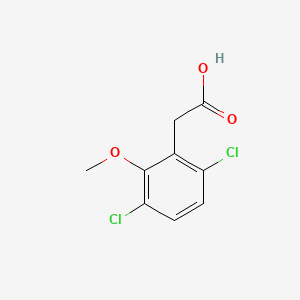
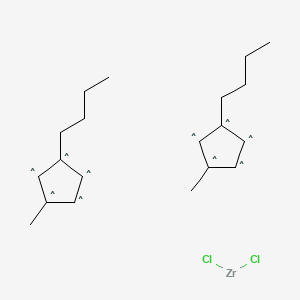
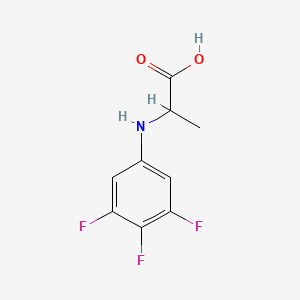
![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]cyclohex-3-ene-1-carbonyl]amino]pentanedioic acid](/img/structure/B13835861.png)
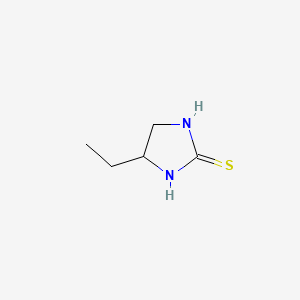



![(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;propane-1,3-diol](/img/structure/B13835908.png)
![3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13835916.png)
